Enhanced Lipophilicity: XLogP Comparison Across 1-Alkylquinazolin-4(1H)-ones
1-Butylquinazolin-4(1H)-one exhibits a calculated XLogP of 2.1, which is significantly higher than its shorter-chain 1-alkyl analogs. This is quantified by comparing it to the 1-methyl (XLogP = 0.9) [1], 1-ethyl (LogP = 1.4164) [2], and 1-propyl (LogP = 1.8065) derivatives. The increased logP value, resulting from the four-carbon butyl chain, indicates enhanced partitioning into non-polar phases.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 1-Methylquinazolin-4(1H)-one (XLogP = 0.9); 1-Ethylquinazolin-4(1H)-one (LogP = 1.4164); 1-Propylquinazolin-4(1H)-one (LogP = 1.8065) |
| Quantified Difference | +1.2 log units vs. methyl; +0.68 vs. ethyl; +0.29 vs. propyl |
| Conditions | Calculated values based on XLogP3 algorithm or similar; data aggregated from chemical databases and vendor datasheets. |
Why This Matters
This quantifiable difference in lipophilicity is critical for designing compounds with specific membrane permeability or for selecting solvents in biphasic synthesis, ensuring the procured material aligns with project-specific logP requirements.
- [1] Plantaedb. (2026). 4(1H)-Quinazolinone, 1-methyl- Properties. View Source
- [2] Molbase. (2025). 1-Ethylquinazolin-4(1H)-one (CAS 16347-92-5) Properties. View Source
